[6-(Diethylamino)-3-ethylhex-4-yn-3-yl] acetate
Overview
Description
[6-(Diethylamino)-3-ethylhex-4-yn-3-yl] acetate: is an organic compound with a unique structure that includes a diethylamino group, an ethyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Diethylamino)-3-ethylhex-4-yn-3-yl] acetate typically involves multiple steps. One common method is the alkylation of a diethylamine with an appropriate alkyne, followed by esterification with acetic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, basic conditions, solvents like ethanol or methanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: In chemistry, [6-(Diethylamino)-3-ethylhex-4-yn-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving acetylcholine receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [6-(Diethylamino)-3-ethylhex-4-yn-3-yl] acetate involves its interaction with specific molecular targets. The diethylamino group can interact with acetylcholine receptors, modulating their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
- [6-(Dimethylamino)-3-ethylhex-4-yn-3-yl] acetate
- [6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate
- [6-(Diethylamino)-3-ethylhex-4-yn-3-yl] propionate
Uniqueness: Compared to similar compounds, [6-(Diethylamino)-3-ethylhex-4-yn-3-yl] acetate has a unique combination of functional groups that confer specific reactivity and stability. The presence of the diethylamino group enhances its interaction with biological targets, while the acetate group provides a site for further chemical modifications.
Properties
IUPAC Name |
[6-(diethylamino)-3-ethylhex-4-yn-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-6-14(7-2,17-13(5)16)11-10-12-15(8-3)9-4/h6-9,12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCXPXVNZIJIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN(CC)CC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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